molecular formula C16H24ClN3O4S B2532989 4-((5-chloro-2-methoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034283-88-8

4-((5-chloro-2-methoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2532989
CAS No.: 2034283-88-8
M. Wt: 389.9
InChI Key: STTQHSTVLUHJGM-UHFFFAOYSA-N
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Description

4-((5-chloro-2-methoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a useful research compound. Its molecular formula is C16H24ClN3O4S and its molecular weight is 389.9. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Compounds with similar structural motifs, such as acridine and its derivatives, have been investigated for their antitumor activities. For example, CI-921, an anilinoacridine derivative, demonstrated activity in experimental solid tumors and was studied in phase II trials for patients with solid tumors, including breast, stomach, pancreas, nonsmall cell lung, and other cancers. Despite its principal toxicities, including leukopenia and phlebitis, CI-921 showed partial responses in breast cancer and nonsmall cell lung cancer patients, highlighting its potential as a cancer therapeutic agent (Sklarin et al., 1992).

Enzyme Inhibition for Alzheimer’s Disease

Research into the inhibition of enzymes relevant for Alzheimer’s disease has identified sulfonamide derivatives as promising agents. A study synthesized a series of sulfonamides derived from 4-methoxyphenethylamine, with one derivative showing significant inhibitory activity against acetylcholinesterase, comparable to Neostigmine methylsulfate. This highlights the potential of sulfonamide derivatives in developing therapeutic agents for Alzheimer’s disease (Abbasi et al., 2018).

Chemoselective Nucleophilic Chemistry

In the realm of chemical research, derivatives of isoxazole, such as 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, were synthesized and examined for their chemoselective nucleophilic reactions. This work showcases the utility of specific molecular scaffolds for synthesizing a broad array of compounds, demonstrating the versatility of such structures in facilitating diverse chemical transformations (Yu et al., 2009).

Recognition of Hydrophilic Compounds

The self-assembled aggregates of fluoroalkylated end-capped oligomers, with structural features similar to sulfonamide derivatives, have shown selective recognition and transfer of hydrophilic amino and N,N-dimethylamino compounds from aqueous to organic media. Such studies are crucial in designing novel materials for selective separation processes, highlighting the application of these compounds in materials science (Sawada et al., 2000).

Properties

IUPAC Name

4-[[(5-chloro-2-methoxyphenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O4S/c1-19(2)16(21)20-8-6-12(7-9-20)11-18-25(22,23)15-10-13(17)4-5-14(15)24-3/h4-5,10,12,18H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTQHSTVLUHJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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